molecular formula C13H21Cl2FN2 B2926247 1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride CAS No. 1286275-30-6

1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2926247
CAS No.: 1286275-30-6
M. Wt: 295.22
InChI Key: FCVJOVNQGJZPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C13H21Cl2FN2 It is a derivative of piperidine, a heterocyclic amine, and contains a fluorinated benzyl group

Scientific Research Applications

1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of this compound is not specified in the available data. It’s used for research and development purposes , which suggests that its mechanism of action could be under investigation.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

The future directions of this compound are not specified in the available data. Given that it’s used for research and development , it’s likely that future studies will continue to explore its properties and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-fluoro-2-methylbenzyl chloride and piperidin-4-amine.

    Nucleophilic Substitution: The 5-fluoro-2-methylbenzyl chloride undergoes a nucleophilic substitution reaction with piperidin-4-amine to form 1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine.

    Formation of Dihydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzyl derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Fluorobenzyl)piperidin-4-amine
  • 1-(2-Methylbenzyl)piperidin-4-amine
  • 1-(4-Fluorobenzyl)piperidin-4-amine

Uniqueness

1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride is unique due to the presence of both a fluorinated benzyl group and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.2ClH/c1-10-2-3-12(14)8-11(10)9-16-6-4-13(15)5-7-16;;/h2-3,8,13H,4-7,9,15H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVJOVNQGJZPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CN2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.